molecular formula C29H27N3O6S B2663014 3-(3,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114878-67-9

3-(3,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2663014
CAS RN: 1114878-67-9
M. Wt: 545.61
InChI Key: UJFDYPUYCKKWHW-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O6S and its molecular weight is 545.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Quinazolinone derivatives have demonstrated significant antitumor activities across various cancer cell lines. A study highlighted the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, revealing broad-spectrum antitumor activity. Molecular docking studies suggested that these compounds inhibit the growth of melanoma cell lines through the inhibition of B-RAF kinase, a mechanism similar to that of known anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016). Another research effort synthesized quinazolinone-based trimethoxyanilides, finding extensive-spectrum antitumor efficiency against various tumor subpanels, suggesting their potential as cancer therapeutics (M. Mohamed et al., 2016).

Antimicrobial Activities

Quinazolinone compounds have also been investigated for their antimicrobial potential. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one were synthesized and showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (B. Kapoor et al., 2017). This positions quinazolinone derivatives as promising candidates for the development of new antimicrobial agents.

Antioxidant Activities

Polyphenolic derivatives of quinazolin-4(3H)-one have been developed to exhibit good antiradical activity. These compounds displayed a higher cytotoxicity against cancerous cell types and a high compatibility with normal cells, indicating their potential as antioxidants with therapeutic properties (Raluca Pele et al., 2022).

Antiviral Activities

Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives synthesized via microwave technique were screened for antiviral activity against several respiratory and biodefense viruses, demonstrating potential as antiviral agents (P. Selvam et al., 2007).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O6S/c1-17-24(30-27(38-17)22-10-8-12-25(36-4)26(22)37-5)16-39-29-31-23-11-7-6-9-21(23)28(33)32(29)18-13-19(34-2)15-20(14-18)35-3/h6-15H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFDYPUYCKKWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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